molecular formula C37H68ClF3N10O7 B6295882 Dec-RRLL-CMK Trifluoroacetate CAS No. 911379-57-2

Dec-RRLL-CMK Trifluoroacetate

Cat. No.: B6295882
CAS No.: 911379-57-2
M. Wt: 857.4 g/mol
InChI Key: BHSNKTQAGQAAMF-ZLYCMTQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is a peptide-based compound that has gained considerable interest in the field of scientific research due to its potential biomedical applications. It is known for its role as an irreversible inhibitor of cysteine proteases and serine proteases .

Preparation Methods

The synthesis of Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate involves the use of trifluoroacetic acid, which is widely used in organic synthesis as a solvent, catalyst, and reagent

Chemical Reactions Analysis

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate undergoes various chemical reactions, primarily involving its role as an inhibitor. It reacts with cysteine proteases and serine proteases, forming covalent bonds with the active site of these enzymes . The major products formed from these reactions are the inhibited enzyme complexes.

Scientific Research Applications

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate has several scientific research applications:

    Biology and Medicine:

    Chemistry: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate involves its role as an irreversible inhibitor of cysteine proteases and serine proteases . It forms covalent bonds with the active site of these enzymes, effectively blocking their activity. This inhibition is particularly important in the context of viral infections, where the compound blocks the processing of viral glycoprotein precursors .

Comparison with Similar Compounds

Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone Trifluoroacetate is unique in its specific inhibition of proprotein convertase site 1 protease (S1P). Similar compounds include:

    Decanoyl-RVKR-chloromethylketone: A furin inhibitor used to block furin-mediated processing of viral glycoproteins.

    Losmapimod: An experimental drug with potential antiviral properties.

    Arbidol (umifenovir): An antiviral drug used for the treatment of influenza.

These compounds share similar inhibitory properties but differ in their specific targets and applications.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClN10O5.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(48)43-25(15-13-18-41-34(37)38)31(49)44-26(16-14-19-42-35(39)40)32(50)46-28(21-24(4)5)33(51)45-27(20-23(2)3)29(47)22-36;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t25-,26-,27-,28-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSNKTQAGQAAMF-ZLYCMTQRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68ClF3N10O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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